tert-Butyl 3-nitroazetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-nitroazetidine-1-carboxylate” is a chemical compound with the molecular formula C8H14N2O4 . It has an average mass of 202.208 Da and a monoisotopic mass of 202.095352 Da . This compound is used for research and development .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 292.6±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Anticancer Research
tert-Butyl 3-nitroazetidine-1-carboxylate: has been investigated for its potential as an anticancer agent. The compound’s structure has been analyzed through single crystal X-ray diffraction, revealing insights into its biological activity . It serves as a precursor for investigative anticancer agents like 1-bromoacetyl-3,3-dinitroazetidine , which has shown effectiveness in suppressing the growth of cancer cells .
Pharmacology
In pharmacology, tert-Butyl 3-nitroazetidine-1-carboxylate is utilized as a building block for biochemical reagents .
Material Science
The compound’s role in material science is primarily as a research chemical. It is used in the synthesis of various materials where its energetic properties might be beneficial . However, detailed applications in material science are not extensively documented in the public domain.
Chemical Synthesis
tert-Butyl 3-nitroazetidine-1-carboxylate: is a valuable research chemical in chemical synthesis. It is involved in multi-step synthetic reactions, providing a pathway to synthesize more complex molecules . Its stability and reactivity are crucial for developing new synthetic methodologies.
Biochemistry
In biochemistry, this compound is a significant building block. It is used for synthesizing biochemical compounds that can be used in various assays and experimental setups . Its role is pivotal in understanding biochemical pathways and mechanisms.
Medical Research
While tert-Butyl 3-nitroazetidine-1-carboxylate is not directly used in medical applications, it is a critical research chemical in medical research. It aids in the synthesis of potential therapeutic agents and helps in the study of their properties and interactions .
properties
IUPAC Name |
tert-butyl 3-nitroazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGAORDHJOIORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-nitroazetidine-1-carboxylate | |
CAS RN |
1445951-55-2 | |
Record name | tert-butyl 3-nitroazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.